molecular formula C18H16O4 B14309950 1-Phenanthreneaceticacid, 3,4-dimethoxy- CAS No. 118853-46-6

1-Phenanthreneaceticacid, 3,4-dimethoxy-

Cat. No.: B14309950
CAS No.: 118853-46-6
M. Wt: 296.3 g/mol
InChI Key: ZFHMRHJIHJXLRH-UHFFFAOYSA-N
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Description

1-Phenanthreneaceticacid, 3,4-dimethoxy- is an organic compound characterized by its phenanthrene core structure with two methoxy groups attached at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenanthreneaceticacid, 3,4-dimethoxy- typically involves the use of Friedel-Crafts acylation reactionsThe reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride as the acylating agent .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent functionalization. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenanthreneaceticacid, 3,4-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenanthrene ring.

Scientific Research Applications

1-Phenanthreneaceticacid, 3,4-dimethoxy- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Phenanthreneaceticacid, 3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenanthreneaceticacid, 3,4-dimethoxy- is unique due to its phenanthrene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

118853-46-6

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenanthren-1-yl)acetic acid

InChI

InChI=1S/C18H16O4/c1-21-15-9-12(10-16(19)20)14-8-7-11-5-3-4-6-13(11)17(14)18(15)22-2/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

ZFHMRHJIHJXLRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC3=CC=CC=C32)C(=C1)CC(=O)O)OC

Origin of Product

United States

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